Cas no 959632-00-9 (methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate)

methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate structure
959632-00-9 structure
Nome del prodotto:methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate
Numero CAS:959632-00-9
MF:C12H14O2
MW:190.238363742828
MDL:MFCD20040020
CID:2146971
PubChem ID:57443305

methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • methyl 1-p-tolylcyclopropanecarboxylate
    • methyl 1-(p-tolyl)cyclopropanecarboxylate
    • methyl 1-(4-methylphenyl)cyclopropanecarboxylate
    • Cyclopropanecarboxylic acid, 1-(4-methylphenyl)-, methyl ester
    • methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate
    • VDKNOCBCIJGIOC-UHFFFAOYSA-N
    • SY126269
    • Methyl 1-(4-methylphenyl)cyclopropanecarboxylate (ACI)
    • 1-(4-Methylphenyl)cyclopropanecarboxylic acid methyl ester
    • 1-(p-Tolyl)cyclopropanecarboxylic acid methyl ester
    • AKOS027255649
    • CS-0037349
    • SCHEMBL844453
    • MFCD20040020
    • W10748
    • 1-(4-Methylphenyl)-cyclopropanecarboxylic acid methyl ester
    • Methyl1-(p-tolyl)cyclopropanecarboxylate
    • AS-71418
    • 959632-00-9
    • DB-319794
    • MDL: MFCD20040020
    • Inchi: 1S/C12H14O2/c1-9-3-5-10(6-4-9)12(7-8-12)11(13)14-2/h3-6H,7-8H2,1-2H3
    • Chiave InChI: VDKNOCBCIJGIOC-UHFFFAOYSA-N
    • Sorrisi: O(C)C(C1(C2C=CC(C)=CC=2)CC1)=O

Proprietà calcolate

  • Massa esatta: 190.099379685g/mol
  • Massa monoisotopica: 190.099379685g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 3
  • Complessità: 223
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.4
  • Superficie polare topologica: 26.3

methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
M357113-10mg
methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate
959632-00-9
10mg
$ 50.00 2022-06-03
TRC
M357113-100mg
methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate
959632-00-9
100mg
$ 320.00 2022-06-03
eNovation Chemicals LLC
D767531-1g
Cyclopropanecarboxylic Acid, 1-(4-Methylphenyl)-, Methyl Ester
959632-00-9 95%
1g
$905 2024-06-06
Chemenu
CM323643-1g
Methyl 1-(p-tolyl)cyclopropanecarboxylate
959632-00-9 95%
1g
$701 2021-06-15
Aaron
AR00IKDQ-100mg
Cyclopropanecarboxylic Acid, 1-(4-Methylphenyl)-, Methyl Ester
959632-00-9 98%
100mg
$240.00 2024-05-20
Aaron
AR00IKDQ-1g
Cyclopropanecarboxylic Acid, 1-(4-Methylphenyl)-, Methyl Ester
959632-00-9 98%
1g
$865.00 2024-05-20
Ambeed
A650846-1g
Methyl 1-(p-tolyl)cyclopropanecarboxylate
959632-00-9 95+%
1g
$764.0 2024-04-16
Aaron
AR00IKDQ-250mg
Cyclopropanecarboxylic Acid, 1-(4-Methylphenyl)-, Methyl Ester
959632-00-9 98%
250mg
$437.00 2024-05-20
eNovation Chemicals LLC
D767531-250mg
Cyclopropanecarboxylic Acid, 1-(4-Methylphenyl)-, Methyl Ester
959632-00-9 95%
250mg
$625 2025-02-25
eNovation Chemicals LLC
D767531-2g
Cyclopropanecarboxylic Acid, 1-(4-Methylphenyl)-, Methyl Ester
959632-00-9 95%
2g
$1695 2024-06-06

methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid monohydrate Solvents: Methanol ;  16 h, 75 °C
Riferimento
Preparation of heterocyclic-based compounds having muscarinic receptor antagonist and beta2 adrenergic receptor agonist activity for treatment of respiratory and inflammatory diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 12 h, 70 °C
Riferimento
Preparation of N-arylmethylindazole modulators of PPARG
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
Riferimento
Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement
Cantin, Thomas; Charette, Andre B. ; Poisson, Thomas ; Jubault, Philippe, Synthesis, 2023, 55(18), 2943-2950

Metodo di produzione 4

Condizioni di reazione
Riferimento
N-benzylbenzimidazole modulators of pparg
, United States, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  1 h, reflux; reflux → rt
Riferimento
Preparation of fused heterocyclic compounds as apoptosis signal regulating kinase 1 (ASK1) inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  overnight, reflux
Riferimento
Preparation of N-biphenylmethylindole modulators of PPARG for treatment of osteoporosis
, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione
Riferimento
N-benzylbenzimidazole modulators of PPARγ
, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  overnight, reflux
Riferimento
N-Benzylindoles as modulators of PPARG and their preparation
, United States, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Thionyl chloride ;  rt; rt → reflux; 3 h, reflux
Riferimento
Arylpyrazole derivatives as FXR agonists and their preparation, pharmaceutical compositions and use in the treatment of dyslipidemia and related diseases
, World Intellectual Property Organization, , ,

methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate Raw materials

methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:959632-00-9)methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate
A922473
Purezza:99%
Quantità:1g
Prezzo ($):688.0